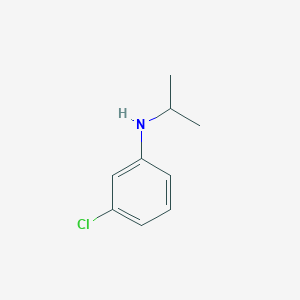

N-Isopropyl-3-chloroaniline

Beschreibung

BenchChem offers high-quality N-Isopropyl-3-chloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Isopropyl-3-chloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-N-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUHIMZWGIXEDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exact Mass and Molecular Weight of N-Isopropyl-3-chloroaniline: A Comprehensive Technical Guide

Executive Summary

N-Isopropyl-3-chloroaniline (also known as 3-chloro-N-isopropylaniline; CAS: 31084-59-0) is a secondary halogenated aromatic amine utilized extensively as a versatile building block in medicinal chemistry and materials science[1]. It is notably employed in the synthesis of and other pharmacologically active phenylguanidines[2].

For researchers conducting High-Resolution Mass Spectrometry (HRMS) or stoichiometric synthetic scaling, distinguishing between the compound's average molecular weight and its exact monoisotopic mass is a critical prerequisite. This guide establishes the theoretical mass metrics, provides self-validating analytical and synthetic protocols, and maps the metabolic mass shifts of this compound.

Theoretical Mass Metrics & Isotopic Distribution

In mass spectrometry, the exact mass is calculated using the monoisotopic mass of the most abundant isotopes (e.g., 12 C, 1 H, 35 Cl, 14 N). This is distinct from the average molecular weight , which accounts for the natural terrestrial abundance of all isotopes (e.g., the ~24% natural abundance of 37 Cl significantly shifts the average weight).

For N-Isopropyl-3-chloroaniline (Chemical Formula: C9H12ClN ), the exact mass dictates the primary isotopic envelope peak ( M0 ) observed in HRMS, while the average molecular weight dictates bulk stoichiometric calculations for synthesis.

Table 1: Isotopic Mass Contributions for C9H12ClN

| Element | Primary Isotope | Count | Exact Mass Contribution (Da) | Average Mass Contribution ( g/mol ) |

| Carbon | 12 C | 9 | 108.00000 | 108.099 |

| Hydrogen | 1 H | 12 | 12.09390 | 12.096 |

| Chlorine | 35 Cl | 1 | 34.96885 | 35.450 |

| Nitrogen | 14 N | 1 | 14.00307 | 14.007 |

| Total | 169.0658 Da | 169.652 g/mol |

Note: In positive Electrospray Ionization (ESI+), the molecule typically protonates to form the [M+H]+ ion. Adding the mass of a proton (1.0073 Da) yields a theoretical target m/z of 170.0731 .

Analytical Validation: LC-HRMS Methodology

To definitively confirm the identity of synthesized or purchased N-Isopropyl-3-chloroaniline, a self-validating LC-HRMS protocol is required.

Step-by-Step Protocol

-

Sample Preparation : Dilute the analyte to 1 µg/mL in LC-MS grade Methanol.

-

Chromatographic Separation : Inject 1 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm) maintained at 40°C.

-

Causality: The C18 stationary phase provides optimal retention for the hydrophobic isopropyl and chlorophenyl groups (estimated LogP ~2.8). This ensures the analyte is retained past the solvent front, separating it from early-eluting salts that cause ion suppression in the MS source.

-

-

Mobile Phase Gradient : Utilize a gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

-

Causality: Formic acid lowers the pH, ensuring the secondary amine is fully protonated in the liquid phase. This drives the equilibrium toward the [M+H]+ state, maximizing ionization efficiency and sensitivity in ESI+ mode.

-

-

Ionization (ESI+) : Set capillary voltage to 3.5 kV and desolvation gas temperature to 350°C.

-

Causality: High temperature and optimal voltage facilitate rapid droplet evaporation and gas-phase ion ejection without inducing thermal degradation of the relatively stable aniline core.

-

-

Mass Analysis & Self-Validation Check : Scan m/z 100–500 using a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Self-Validation: The system must concurrently infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771). The mass error for the calibrant must remain < 2 ppm throughout the run. Only if this condition is met can the target peak at m/z 170.0731 be validated as accurate (acceptable error < 5 ppm).

-

Synthetic Pathway & Mass Tracking

The synthesis of N-Isopropyl-3-chloroaniline can be achieved via the direct alkylation of 3-chloroaniline using 2-bromopropane under basic conditions[2].

Step-by-Step Protocol

-

Reagent Mixing : Dissolve 3-chloroaniline (1.0 eq) in absolute ethanol. Add 2-bromopropane (1.2 eq) and an aqueous solution of NaOH (1.5 eq).

-

Causality: NaOH acts as an acid scavenger to neutralize the hydrobromic acid generated during the nucleophilic substitution ( SN2 ). This prevents the primary amine from protonating into an unreactive anilinium salt, driving the reaction forward.

-

-

Reflux & Monitoring : Stir the mixture at reflux for 24 hours.

-

Causality: The steric hindrance of the secondary alkyl halide (2-bromopropane) requires elevated thermal energy to overcome the activation energy barrier of the SN2 transition state.

-

-

Workup & Self-Validation : Concentrate under reduced pressure, extract with diethyl ether, and wash with water.

-

Self-Validation: The crude product must be analyzed by GC-MS or LC-MS prior to column chromatography. The system must confirm the presence of the mono-alkylated product (169.0658 Da) and the absence of the over-alkylated tertiary amine byproduct (Exact Mass: 211.1128 Da) to validate the stoichiometry of the reaction.

-

Fig 1: Synthetic workflow and mass shift for N-Isopropyl-3-chloroaniline via alkylation.

Pharmacokinetic & Metabolic Profiling

In drug development, tracking the metabolic fate of a compound relies heavily on exact mass shifts. When N-Isopropyl-3-chloroaniline is subjected to hepatic Phase I metabolism, it undergoes transformations catalyzed by the [3].

The two primary metabolic pathways for this chemotype are:

-

N-Dealkylation : CYP450 oxidizes the alpha-carbon of the isopropyl group, forming an unstable carbinolamine intermediate that spontaneously collapses, releasing acetone and the primary amine (3-chloroaniline)[3]. This results in a mass loss of exactly 42.0469 Da.

-

Aromatic Hydroxylation : CYP450 adds an oxygen atom to the aromatic ring, yielding a hydroxylated metabolite. This results in a mass gain of exactly 15.9949 Da.

Fig 2: CYP450-mediated metabolic pathways and corresponding exact mass shifts.

References

-

[2] Title: N1H- and N1-Substituted Phenylguanidines as α7 Nicotinic Acetylcholine (nACh) Receptor Antagonists: Structure–Activity Relationship Studies. Source: ACS Chemical Neuroscience. URL:[Link]

-

[3] Title: N-Dealkylation of Amines. Source: Molecules (PubMed Central). URL:[Link]

Sources

Solubility Profile of N-Isopropyl-3-chloroaniline in Organic Solvents: A Technical Guide

Introduction

N-Isopropyl-3-chloroaniline (CAS: 536-93-6) is a sterically hindered, halogenated secondary aromatic amine. In the realms of agrochemical synthesis and active pharmaceutical ingredient (API) development, understanding the precise solubility profile of such intermediates is non-negotiable. Poor solvent selection can lead to suboptimal reaction kinetics, failed crystallizations, and severe bottlenecks in liquid-liquid extractions.

As a Senior Application Scientist, I approach solubility not merely as a static literature value, but as a dynamic thermodynamic equilibrium dictated by the molecule's structural features. This whitepaper provides a comprehensive analysis of the mechanistic causality behind the solvation of N-Isopropyl-3-chloroaniline and outlines a self-validating experimental protocol for determining its exact solubility in various organic solvents.

Mechanistic Causality of Solvation

The fundamental principle of "like dissolves like" provides a preliminary indication of solubility, but the specific interplay of the aromatic ring and its substituents dictates the precise thermodynamic equilibrium . For substituted anilines, solubility is a multifactorial property heavily influenced by the balance of polar and non-polar moieties .

The solubility profile of N-Isopropyl-3-chloroaniline is governed by three primary structural features:

-

The N-Isopropyl Group (Steric Hindrance & Free Volume): The bulky, branched isopropyl chain introduces significant steric hindrance around the secondary amine. In the pure state, this bulk disrupts tight crystal lattice packing, lowering the cohesive energy density of the compound (rendering it a liquid or low-melting solid at room temperature). While the N-H bond can technically act as a hydrogen bond donor, the steric shielding severely limits its interaction efficiency. Consequently, the energetic penalty of cavity formation in organic solvents is easily overcome, driving high solubility in non-polar media.

-

The Meta-Chloro Substituent (Polarizability & Lipophilicity): The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which decreases the basicity of the amine while significantly increasing the molecule's overall lipophilicity (LogP). Furthermore, the halogen increases the polarizability of the aromatic system, enhancing London dispersion forces and dipole-induced dipole interactions. This drives exceptional solubility in halogenated solvents (e.g., dichloromethane) and aromatic hydrocarbons.

-

The Secondary Amine Core (Dipole-Dipole Interactions): Because intermolecular hydrogen bonding is sterically hindered, the molecule relies heavily on its net dipole moment for solvation in polar media. It dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) where strong dipole-dipole interactions dominate.

Thermodynamic solvation pathways and intermolecular forces for N-Isopropyl-3-chloroaniline.

Projected Solubility Matrix

Based on the structural analysis and cohesive energy parameters, we can project the quantitative solubility of N-Isopropyl-3-chloroaniline across different solvent classes.

Table 1: Physicochemical Drivers of Solubility

| Structural Feature | Primary Intermolecular Force | Impact on Solubility Profile |

| Aromatic Ring | π−π Stacking | High affinity for aromatic solvents (Toluene, Benzene). |

| -Cl (Meta) | London Dispersion / Dipole | Enhances solubility in halogenated solvents (DCM, Chloroform). |

| N-Isopropyl | Steric Hindrance | Reduces dependence on H-bonding; increases lipophilicity. |

Table 2: Projected Solubility in Common Organic Solvents (at 25°C)

| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Expected Solubility | Mechanistic Driver |

| Non-polar | Hexane | 1.89 | High (>100 mg/mL) | London dispersion forces; lipophilic isopropyl group. |

| Aromatic | Toluene | 2.38 | Very High (>200 mg/mL) | π−π stacking; matching cohesive energy. |

| Halogenated | Dichloromethane | 8.93 | Very High (>200 mg/mL) | Dipole-induced dipole interactions; structural affinity. |

| Polar Aprotic | DMSO | 46.7 | High (>100 mg/mL) | Strong dipole-dipole interactions. |

| Polar Protic | Methanol | 32.7 | Moderate to High | H-bond acceptance from solvent, despite steric hindrance. |

| Aqueous | Water | 80.1 | Very Low (<1 mg/mL) | High lipophilicity prevents aqueous cavity formation. |

Experimental Workflow: Thermodynamic Shake-Flask Protocol

While theoretical projections are useful for initial solvent screening, process chemistry requires precise quantitative data. To accurately quantify this, the thermodynamic shake-flask method is employed, which remains the gold standard for lead optimization and formulation stages .

Kinetic solubility methods (e.g., laser nephelometry via solvent shift) are prone to supersaturation artifacts. As an application scientist, I mandate the thermodynamic shake-flask method coupled with HPLC-UV to establish a self-validating system . Quantitative measurement via this method involves an 18-24 hour equilibration followed by high-speed centrifugation, ensuring no undissolved precipitates skew the UV-Vis or LC-MS readings .

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Dispense 1.0 mL of the target organic solvent into a 2.0 mL chemically resistant, hermetically sealed glass vial (Eppendorf tubes may degrade in halogenated solvents).

-

Add N-Isopropyl-3-chloroaniline incrementally to the solvent. Because the compound is highly soluble in organics, you may need to add a significant mass (e.g., >200 mg) until a persistent separate phase (undissolved material or a distinct immiscible liquid layer) remains visible. Causality: Excess solute guarantees that the chemical potential of the solid/pure liquid equals that of the dissolved solute, achieving true saturation.

Step 2: Isothermal Equilibration 3. Place the sealed vials in a thermostated orbital shaker. 4. Agitate at 800 rpm at a strictly controlled temperature of 25.0 ± 0.1 °C for 24 hours. Causality: Solubility is highly temperature-dependent. Isothermal shaking overcomes the activation energy of dissolution and ensures homogenous saturation.

Step 3: Phase Separation 5. Transfer the vials to a temperature-controlled centrifuge (set to 25 °C). 6. Centrifuge at 15,000 x g for 15 minutes. Causality: Centrifugation pellets micro-crystals and colloidal suspensions that would otherwise cause light scattering or artificially inflate the concentration during HPLC injection.

Step 4: Analytical Quantification (HPLC-UV) 7. Carefully extract 50 µL of the clear supernatant using a positive displacement pipette (to account for the varying viscosity and vapor pressure of organic solvents). 8. Dilute the aliquot into the HPLC mobile phase (e.g., Acetonitrile/Water) by a factor of 1:100 to 1:1000 to ensure the concentration falls within the linear dynamic range of your calibration curve. 9. Quantify via HPLC-UV at the λmax of the compound (typically ~240-250 nm for chloroanilines).

Step 5: Self-Validation & Data Integrity 10. The 48-Hour Check: To prove the system is self-validating, prepare a parallel set of vials and equilibrate them for 48 hours. If the quantified concentration difference between the 24h and 48h samples is <5%, thermodynamic equilibrium is definitively confirmed.

Step-by-step thermodynamic shake-flask methodology for accurate solubility determination.

References

-

Title: Shake Flask Method Summary Source: BioAssay Systems URL: [Link]

The In Vitro Toxicity Profile of N-Isopropyl-3-chloroaniline: Mechanistic Insights and Preclinical Evaluation

Executive Summary and Chemical Context

N-Isopropyl-3-chloroaniline (CAS: 31084-59-0) is a secondary amine and halogenated aromatic compound heavily utilized as a chemical intermediate in organic synthesis. It plays a critical role in the development of trace amine-associated receptor 1 (TAAR1) agonists for metabolic disorders[1], the synthesis of α 7 nicotinic acetylcholine receptor antagonists[2], and the generation of bimetallic aluminum complexes for polymerizations[3].

However, the presence of the 3-chloroaniline moiety necessitates rigorous in vitro toxicological screening. Because direct in vitro data on the parent compound can be highly specific to target cell lines (such as INS-1 pancreatic β -cells[1]), toxicologists rely on structural read-across methods. The toxicity profile of N-Isopropyl-3-chloroaniline is mechanistically homologous to its primary substructure, 3-chloroaniline, and the structurally related herbicide chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), which metabolizes directly into 3-chloroaniline[4][5].

This whitepaper synthesizes the mechanistic pathways of its toxicity, presents quantitative structural read-across data, and establishes self-validating in vitro protocols for accurate preclinical evaluation.

Mechanistic Pathways of Toxicity

As an application scientist, it is crucial to understand why a compound exerts toxicity before designing an assay to measure it. The in vitro toxicity of N-Isopropyl-3-chloroaniline and its derivatives is driven by two primary mechanisms: mitochondrial uncoupling and CYP450-mediated metabolic activation.

Mitochondrial Dysfunction and ATP Depletion

Chloroaniline derivatives exert a direct, rapid insult on mitochondrial bioenergetics. Studies on isolated rat hepatocytes exposed to closely related compounds demonstrate a profound concentration- and time-dependent loss of cellular ATP[6]. The mechanism involves the uncoupling of oxidative phosphorylation. The compound reduces State 3 respiration (active ATP synthesis) while simultaneously increasing State 4 oxygen consumption (proton leak), indicating that the chemical acts as a protonophore across the inner mitochondrial membrane[6]. Consequently, ATP depletion occurs long before overt cell lysis, making metabolic assays critical for early toxicity detection.

CYP450-Mediated N-Oxidation

The secondary amine structure is susceptible to hepatic biotransformation. Cytochrome P450 enzymes metabolize chloroanilines via N-oxidation to form highly reactive phenylhydroxylamines and nitrosobenzenes[7]. These electrophilic intermediates induce oxidative stress by covalently binding to cellular macromolecules and depleting intracellular glutathione (GSH). Furthermore, dealkylation of the isopropyl group yields the primary amine, 3-chloroaniline, which undergoes further N-oxidation, compounding the cytotoxic effect[5][7].

Caption: Metabolic activation and mitochondrial toxicity pathway of N-Isopropyl-3-chloroaniline.

Quantitative In Vitro Cytotoxicity Profiling

When evaluating N-Isopropyl-3-chloroaniline during drug development, it is essential to benchmark its toxicity against known metabolites. In specific drug development contexts, such as TAAR1 agonist synthesis, N-Isopropyl-3-chloroaniline derivatives have been evaluated in INS-1 cells at 0.1 μ M and 1 μ M concentrations, generally showing viability retention unless specific cytotoxic structural modifications are present[1]. However, at higher concentrations, the intrinsic toxicity of the chloroaniline core emerges.

The following table summarizes the quantitative in vitro toxicity thresholds based on structural read-across from 3-chloroaniline and its direct precursors[5][6][8]:

| Compound / Moiety | Cell Line / Model | Assay Type | Cytotoxic Threshold (IC50 / EC50) | Primary Toxicological Effect |

| N-Isopropyl-3-chloroaniline | INS-1 (Pancreatic β ) | Calcein AM Viability | >1.0μ M (Low acute toxicity at therapeutic doses) | Baseline viability retention[1] |

| 3-Chloroaniline | Aliivibrio fischeri (Bacteria) | Microtox Assay | 13−403 mg/L | General cytotoxicity[8] |

| 3-Chloroaniline | Daphnia magna (Crustacean) | Immobilization | 0.13−15.2 mg/L | Ecotoxicological mortality[8] |

| Chlorpropham (Precursor) | Primary Rat Hepatocytes | ATP Depletion | 0.25−1.0 mM | Mitochondrial uncoupling[6] |

| N-Hydroxylamines (Metabolite) | Renal Cells / Hepatocytes | Macromolecular Binding | Highly variable (Time-dependent) | Oxidative stress / GSH depletion[7] |

Standardized In Vitro Experimental Protocols

To ensure scientific integrity, toxicity assays must be self-validating. Relying solely on a single viability assay (like MTT) can yield false positives if the compound interferes with the colorimetric readout. Therefore, we utilize an orthogonal approach: measuring membrane integrity (Calcein AM) alongside metabolic function (Intracellular ATP).

Protocol 1: Calcein AM Cell Viability Assay

Causality: Calcein AM is a non-fluorescent, cell-permeable compound. It is converted to intensely fluorescent calcein only by intracellular esterases in live cells with intact membranes. This assay is chosen over standard tetrazolium reduction assays to avoid confounding effects from the compound's direct mitochondrial interference.

Step-by-Step Methodology:

-

Cell Seeding: Seed target cells (e.g., INS-1 or HepG2) in a 96-well black, clear-bottom microplate at a density of 1×104 cells/well in 100 μ L of appropriate complete culture medium. Incubate for 24 hours at 37°C, 5% CO 2 .

-

Compound Preparation: Prepare a 10 mM stock solution of N-Isopropyl-3-chloroaniline in LC-MS grade DMSO. Generate a serial dilution series (e.g., 0.1 μ M to 1000 μ M) in serum-free medium. Ensure final DMSO concentration does not exceed 0.5% (v/v).

-

Dosing: Aspirate culture medium and replace with 100 μ L of the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100). Incubate for 24 to 48 hours.

-

Staining: Wash wells twice with 1X Phosphate-Buffered Saline (PBS) to remove serum esterases. Add 100 μ L of 2 μ M Calcein AM solution (in PBS) to each well.

-

Incubation & Readout: Incubate in the dark for 30 minutes at 37°C. Measure fluorescence using a microplate reader (Excitation: 490 nm, Emission: 520 nm).

-

Validation: The assay is considered valid if the positive control reduces signal by >95% relative to the vehicle control.

Protocol 2: Intracellular ATP Quantification (Luminescence)

Causality: Because chloroanilines uncouple oxidative phosphorylation[6], ATP depletion is the earliest and most sensitive biomarker of their specific toxicity. This assay detects metabolic poisoning hours before membrane rupture occurs.

Step-by-Step Methodology:

-

Cell Seeding & Dosing: Follow Steps 1-3 from Protocol 1, utilizing an opaque white 96-well plate to maximize luminescent signal and prevent well-to-well crosstalk.

-

Reagent Preparation: Thaw the ATP detection reagent (e.g., CellTiter-Glo) and equilibrate to room temperature.

-

Lysis and Reaction: After the 24-hour compound incubation, remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add a volume of ATP detection reagent equal to the volume of cell culture medium present in each well (e.g., 100 μ L).

-

Agitation: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis and release intracellular ATP.

-

Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Readout: Record luminescence using a microplate reader with an integration time of 0.25 to 1 second per well. Calculate the IC50 of ATP depletion using non-linear regression analysis.

Caption: Step-by-step in vitro toxicity screening workflow for chloroaniline derivatives.

Conclusion

The in vitro toxicity profile of N-Isopropyl-3-chloroaniline is defined by its structural propensity to induce mitochondrial uncoupling and undergo CYP450-mediated N-oxidation. While it exhibits low acute toxicity at sub-micromolar therapeutic concentrations, higher exposures trigger rapid intracellular ATP depletion and oxidative stress. By employing orthogonal, self-validating screening protocols—specifically pairing membrane integrity assays with direct ATP quantification—researchers can accurately map the therapeutic window of this compound and its derivatives in early-stage drug development.

References

-

Development of novel therapeutic agents designed to enhance insulin secretion through activation of the trace amine-associated receptor 1 Source: Nottingham Trent University (NTU) URL:[Link]

-

Chlorpropham Source: Wikipedia URL:[Link]

-

Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes Source: PubMed / National Institutes of Health URL:[Link]

-

Chlorpropham induces mitochondrial dysfunction in rat hepatocytes Source: PubMed / National Institutes of Health URL:[Link]

-

Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells Source: MDPI URL:[Link]

-

Toxicity of five anilines to crustaceans, protozoa and bacteria Source: SciSpace URL:[Link]

Sources

- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chlorpropham - Wikipedia [en.wikipedia.org]

- 5. Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorpropham induces mitochondrial dysfunction in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

Application Note: Direct Reductive Amination of 3-Chloroaniline with Acetone

Introduction & Mechanistic Rationale

The synthesis of N-isopropyl-3-chloroaniline via reductive amination is a highly reliable method for C–N bond formation, frequently employed in the development of active pharmaceutical ingredients (APIs). This specific protocol couples 3-chloroaniline, a weakly nucleophilic aromatic amine, with acetone, an aliphatic ketone.

Because 3-chloroaniline possesses an electron-withdrawing chlorine atom at the meta position, its basicity and nucleophilicity are significantly reduced (pKa ~ 3.5). Consequently, the initial condensation step to form the imine intermediate is thermodynamically and kinetically sluggish[1]. To overcome this activation barrier without causing unwanted side reactions,2 is utilized as a mild, highly chemoselective reducing agent[2].

Reagent Selection & Causality

Designing a high-yielding reductive amination requires strict control over the reaction microenvironment. The causality behind our reagent selection is as follows:

-

Reducing Agent (STAB): Unlike sodium borohydride (NaBH₄), which non-selectively reduces ketones, or sodium cyanoborohydride (NaCNBH₃), which generates highly toxic cyanide byproducts and requires strict pH monitoring, STAB is exceptionally selective. The steric bulk and electron-withdrawing nature of its three acetoxy groups moderate the hydride-donating capacity of the boron center. This ensures that STAB rapidly reduces the protonated iminium ion intermediate without prematurely reducing the acetone starting material.

-

Acid Catalyst (Glacial Acetic Acid): While aldehyde aminations can often proceed under neutral conditions, the steric hindrance and lower electrophilicity of ketones necessitate an acid catalyst. Glacial acetic acid acts as a proton donor to facilitate the dehydration of the hemiaminal intermediate into the reactive iminium ion[3].

-

Solvent (1,2-Dichloroethane, DCE): DCE is the preferred solvent because it maximizes the solubility of STAB and accelerates the reaction kinetics compared to coordinating solvents like tetrahydrofuran (THF)[2].

Reaction Workflow

Caption: Reaction workflow for the STAB-mediated reductive amination of 3-chloroaniline.

Experimental Protocol

Safety & Handling: STAB is a hygroscopic powder that slowly evolves hydrogen gas upon contact with moisture. Handle under an inert atmosphere.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Nitrogen (N₂) or Argon to prevent moisture-induced degradation of the reducing agent.

-

Imine Formation: Dissolve 3-chloroaniline (1.27 g, 10.0 mmol, 1.0 equiv) and acetone (1.47 mL, 20.0 mmol, 2.0 equiv) in 30 mL of anhydrous 1,2-Dichloroethane (DCE). Add glacial acetic acid (0.57 mL, 10.0 mmol, 1.0 equiv) dropwise via syringe. Stir the mixture at room temperature (20–25 °C) for 30 minutes to pre-form the iminium intermediate.

-

Reduction: Portion-wise, add STAB (3.18 g, 15.0 mmol, 1.5 equiv) over 10 minutes. Causality: The reaction is mildly exothermic; portion-wise addition prevents thermal runaway and localized side reactions.

-

Incubation: Seal the flask under a nitrogen atmosphere and stir vigorously at room temperature for 16–24 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 8:2 v/v) until the starting amine is fully consumed.

-

Quenching: Carefully quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Caution: Vigorous effervescence (CO₂ gas evolution) will occur as unreacted acetic acid and STAB are neutralized. Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

-

Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0–5% Ethyl Acetate in Hexanes) to afford N-isopropyl-3-chloroaniline as a pale yellow oil.

Quantitative Data & Optimization

To ensure reproducible yields, the stoichiometric ratios and reaction conditions must be strictly controlled. The table below summarizes the quantitative optimization landscape for this specific transformation.

| Parameter | Recommended Value | Acceptable Range | Causality & Impact on Reaction |

| 3-Chloroaniline | 1.0 equiv | - | Limiting reagent; weakly basic nucleophile. |

| Acetone | 2.0 equiv | 1.5 – 3.0 equiv | Excess compensates for volatility and drives the iminium equilibrium forward. |

| STAB | 1.5 equiv | 1.4 – 2.0 equiv | Ensures complete reduction; excess accounts for slow degradation by ambient moisture. |

| Glacial AcOH | 1.0 equiv | 1.0 – 2.0 equiv | Essential for ketone reactions to protonate the hemiaminal into a reactive iminium ion. |

| Solvent | DCE (0.3 M) | DCE or DCM | DCE accelerates kinetics compared to THF and provides optimal STAB solubility. |

| Time & Temp | 16–24 h, 25 °C | 12–48 h, 25 °C | Sluggish reaction due to the electron-withdrawing Cl group requires extended incubation. |

Analytical Validation (Self-Validating System)

A trustworthy protocol must be self-validating. To confirm the success of the reaction and rule out over-alkylation (a common pitfall in reductive aminations, though sterically hindered here[3]), validate the purified product using the following orthogonal analytical methods:

-

¹H NMR (CDCl₃, 400 MHz): Confirm mono-alkylation by observing the diagnostic septet of the isopropyl methine proton around δ 3.5–3.7 ppm (1H, J ≈ 6.3 Hz) and the doublet of the methyl groups around δ 1.2 ppm (6H, J ≈ 6.3 Hz). The disappearance of the broad singlet for the primary amine (-NH₂) and the appearance of a single, distinct -NH proton confirms successful conversion.

-

GC-MS (EI): The molecular ion peak [M]⁺ should appear at m/z 169. Due to the natural isotopic abundance of chlorine, a characteristic ³⁷Cl isotope peak must be present at m/z 171 in a 3:1 relative intensity ratio.

References

- Source: mdma.

- Source: harvard.

- Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)

- Title: Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs.

Sources

Advanced Chemoselective Buchwald-Hartwig Cross-Coupling Strategies Utilizing N-Isopropyl-3-chloroaniline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Chemoselective C–N bond formation, ligand-controlled catalysis, and bifunctional substrate utilization.

Executive Summary & Strategic Rationale

In modern drug discovery, the late-stage functionalization of complex scaffolds requires highly predictable and chemoselective methodologies. N-Isopropyl-3-chloroaniline (CAS: 31084-59-0) presents a unique challenge and opportunity as a bifunctional building block. It contains two distinct reactive sites for palladium-catalyzed Buchwald-Hartwig amination (BHA)[1]:

-

A sterically hindered secondary alkyl amine (N-isopropyl group).

-

A moderately reactive electrophile (3-chloroaryl group).

Without precise catalytic control, subjecting this molecule to cross-coupling conditions would result in uncontrolled oligomerization, competitive amination, or poor yields[2]. However, by leveraging the steric and electronic properties of dialkylbiaryl phosphine ligands, researchers can achieve absolute chemoselectivity. This application note details two self-validating protocols: utilizing the substrate exclusively as an amine nucleophile (Protocol A) or exclusively as an aryl halide electrophile (Protocol B).

Mechanistic Causality & Ligand Selection

The success of a Buchwald-Hartwig coupling relies on the delicate balance of the catalytic cycle: oxidative addition, amine binding/deprotonation, and reductive elimination[3]. For a bifunctional substrate like N-isopropyl-3-chloroaniline, chemoselectivity is dictated by the choice of the supporting ligand[4].

Pathway A: Selective N-Arylation (Substrate as the Amine)

To couple the N-isopropyl group with an external aryl bromide while leaving the 3-chloro group intact, we must exploit the differential rates of oxidative addition. Palladium inserts into Ar–Br bonds significantly faster than Ar–Cl bonds. Furthermore, coupling a bulky secondary amine requires a ligand that can accommodate the steric bulk while accelerating reductive elimination to prevent off-cycle β-hydride elimination. RuPhos is the premier ligand for secondary amines[5]. By pairing RuPhos with an aryl bromide at moderate temperatures, the external Ar–Br undergoes rapid oxidative addition, and the N-isopropyl group acts as the nucleophile, leaving the substrate's C–Cl bond completely unreacted.

Pathway B: Selective C-Arylation (Substrate as the Aryl Halide)

To couple the 3-chloroaryl group with an external primary amine while preventing the substrate's own secondary amine from reacting, we must rely on steric exclusion at the metal center. BrettPhos is an exceptionally bulky, electron-rich ligand designed specifically to activate unactivated aryl chlorides[6]. Crucially, the binding pocket created by BrettPhos is so restricted that it exhibits near-perfect selectivity for primary amines over secondary amines. Thus, BrettPhos-Pd-G3 will activate the 3-chloro group and exclusively couple it with the external primary amine, leaving the N-isopropyl group untouched.

Chemoselective pathways of N-Isopropyl-3-chloroaniline using ligand-controlled Pd-catalysis.

Precatalyst Rationale: The Pd-G3 Advantage

Both protocols utilize Third-Generation (G3) Palladium precatalysts (e.g., RuPhos-Pd-G3, BrettPhos-Pd-G3). Traditional methods using Pd₂(dba)₃ or Pd(OAc)₂ require the in situ reduction of Pd(II) to Pd(0), which is often inefficient and leads to the formation of inactive palladium black[7]. G3 precatalysts are air-stable, 2-aminobiphenyl mesylate palladacycles that rapidly undergo deprotonation by the reaction base at room temperature to quantitatively yield the active, monoligated L-Pd(0) species[8]. This ensures maximum catalytic activity and reproducibility, which is critical for sterically hindered substrates.

General Buchwald-Hartwig catalytic cycle highlighting oxidative addition and transmetalation.

Experimental Protocols

Protocol A: Selective N-Arylation (Preserving the Aryl Chloride)

Objective: Couple N-isopropyl-3-chloroaniline with an external Aryl Bromide.

Reagents:

-

N-Isopropyl-3-chloroaniline (1.0 equiv, 1.0 mmol)

-

Aryl Bromide (1.05 equiv, 1.05 mmol)

-

RuPhos-Pd-G3 (2 mol%, 0.02 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.2 equiv, 1.2 mmol)

-

Anhydrous 1,4-Dioxane (4.0 mL)

Step-by-Step Methodology:

-

Preparation: In an inert atmosphere glovebox (or using standard Schlenk techniques), add the Aryl Bromide, RuPhos-Pd-G3, and NaOtBu to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

-

Substrate Addition: Add N-Isopropyl-3-chloroaniline via a microsyringe.

-

Solvent & Degassing: Add anhydrous 1,4-dioxane. Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, sparge the solution with dry Nitrogen or Argon for 5 minutes to remove dissolved oxygen.

-

Reaction: Transfer the vial to a pre-heated aluminum heating block set to 80 °C. Stir vigorously (800 rpm) for 4–6 hours.

-

Validation & QA Checkpoint: At 4 hours, withdraw a 10 µL aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS. Success is indicated by the consumption of the Aryl Bromide and the presence of the product mass exhibiting a 3:1 (M : M+2) isotopic pattern, confirming the C–Cl bond remains intact.

-

Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Selective C-Arylation (Preserving the Secondary Amine)

Objective: Couple the 3-chloro group of N-isopropyl-3-chloroaniline with an external Primary Amine.

Reagents:

-

N-Isopropyl-3-chloroaniline (1.0 equiv, 1.0 mmol)

-

Primary Alkyl/Aryl Amine (1.2 equiv, 1.2 mmol)

-

BrettPhos-Pd-G3 (2 mol%, 0.02 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)

-

Anhydrous 1,4-Dioxane (4.0 mL)

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere, charge a reaction vial with BrettPhos-Pd-G3 and NaOtBu.

-

Substrate Addition: Add N-Isopropyl-3-chloroaniline and the external primary amine. (If the primary amine is a solid salt, e.g., an HCl salt, add an additional 1.0 equiv of NaOtBu to neutralize it in situ).

-

Solvent & Degassing: Add anhydrous 1,4-dioxane and seal the vial. Sparge with inert gas if necessary.

-

Reaction: Heat the reaction mixture at 100 °C for 12 hours. The higher temperature is required to overcome the activation barrier for oxidative addition into the Ar–Cl bond.

-

Validation & QA Checkpoint: Analyze a filtered aliquot via LC-MS or GC-MS. Success is confirmed by the disappearance of the 3:1 isotopic chlorine pattern and the emergence of a new product mass. The N-isopropyl group's structural integrity can be verified post-purification via ¹H NMR (characteristic septet at ~3.6 ppm).

-

Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (to neutralize any remaining base), extract with EtOAc, dry over MgSO₄, concentrate, and purify via chromatography.

Quantitative Data & Selectivity Matrix

The following table summarizes the expected performance metrics when applying these optimized conditions to the bifunctional substrate.

| Strategy | Catalyst System | Base | Solvent | Temp | Target Bond Formed | Chemoselectivity | Expected Yield |

| Protocol A (N-Arylation) | RuPhos-Pd-G3 (2 mol%) | NaOtBu | 1,4-Dioxane | 80 °C | Secondary Amine + Ar-Br | >95% (Ar-Cl intact) | 85–92% |

| Protocol B (C-Arylation) | BrettPhos-Pd-G3 (2 mol%) | NaOtBu | 1,4-Dioxane | 100 °C | Aryl Chloride + 1° Amine | >99% (N-iPr intact) | 78–88% |

Note: Yields and reaction times may vary slightly depending on the electronic nature of the external coupling partners. For highly electron-deficient external aryl bromides in Protocol A, reaction temperatures can be lowered to 60 °C to further suppress any trace Ar-Cl oxidative addition.

References

-

Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society, 2008, 130 (41), 13552–13554. URL: [Link]

-

Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011, 2, 27-50. URL: [Link]

-

Bruno, N. C.; Tudge, M. T.; Buchwald, S. L. "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chemical Science, 2013, 4, 916-920. URL: [Link]

-

Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Organic-Chemistry.org. URL: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

HPLC-UV Method Development and Validation Protocol for N-Isopropyl-3-chloroaniline

Executive Summary

N-Isopropyl-3-chloroaniline (CAS: 31084-59-0) is a critical secondary amine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including α7 nicotinic acetylcholine (nACh) receptor antagonists [1]. Because it serves as a reactive intermediate and a potential impurity in final drug substances, developing a robust, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is a regulatory necessity.

This application note outlines an Analytical Quality by Design (AQbD) approach to method development. Rather than relying on trial and error, this protocol leverages the physicochemical properties of the analyte to rationally design a method that ensures high specificity, excellent peak shape, and strict compliance with ICH Q2(R2) validation guidelines [2].

Physicochemical Profiling & Chromatographic Causality

Before initiating empirical screening, understanding the analyte's intrinsic properties is essential for predictive method design [3]. Every experimental parameter chosen in this protocol is a direct consequence of the molecule's structural profile.

-

Acid-Base Chemistry (pKa ~4.5): As an alkylated aniline, the secondary amine nitrogen is weakly basic.

-

Causality: At a neutral or alkaline pH (e.g., pH 7.0–9.0), the molecule remains unprotonated. While this increases hydrophobicity, it severely risks peak tailing due to secondary ion-exchange interactions with ionized residual silanols ( SiO− ) on the silica support. Operating at a highly acidic pH (pH ~2.0) fully protonates the amine, masking silanol interactions and yielding sharp, symmetrical peaks.

-

-

Hydrophobicity (LogP ~3.2): The isopropyl and chloro groups impart significant lipophilicity to the molecule.

-

Causality: The compound will exhibit strong retention on reversed-phase columns. A gradient method with a moderate to high organic modifier concentration is required for efficient elution.

-

-

Selectivity ( π−π Interactions): The electron-withdrawing chlorine atom creates an electron-deficient aromatic ring.

-

Causality: While a standard C18 phase relies solely on hydrophobic dispersion forces, a Phenyl-Hexyl stationary phase can exploit π−π interactions. This offers orthogonal selectivity, which is critical for separating N-Isopropyl-3-chloroaniline from structurally similar manufacturing impurities (e.g., unreacted 3-chloroaniline or di-alkylated byproducts).

-

Fig 1: Logical relationship between mobile phase pH and chromatographic peak shape.

Method Development Workflow

To establish a self-validating system, the method development follows a structured AQbD workflow, ensuring that the final analytical procedure is inherently robust against routine laboratory variations.

Fig 2: Analytical Quality by Design (AQbD) workflow for HPLC method development.

Experimental Protocols

Reagents and Materials

-

Analyte: N-Isopropyl-3-chloroaniline reference standard (Purity ≥ 99.0%).

-

Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 M Ω⋅ cm).

-

Additives: LC-MS grade Trifluoroacetic acid (TFA).

Step-by-Step Preparation Methodologies

-

Mobile Phase A (0.1% TFA in Water): Transfer 1000 mL of Milli-Q water into a clean glass mobile phase bottle. Add exactly 1.0 mL of TFA using a calibrated micropipette. Mix thoroughly and degas via sonication for 10 minutes. Note: TFA acts as both an acidifier and an ion-pairing agent, sharpening the amine peak.

-

Mobile Phase B (0.1% TFA in MeCN): Transfer 1000 mL of HPLC-grade MeCN into a glass bottle. Add 1.0 mL of TFA. Mix and degas.

-

Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:MeCN. This ratio ensures complete solubility of the lipophilic standard without causing strong solvent effects (e.g., peak distortion or fronting) upon injection into the aqueous-heavy initial gradient.

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-Isopropyl-3-chloroaniline into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

-

System Equilibration: Purge the HPLC lines with Mobile Phase A and B for 5 minutes at 2.0 mL/min. Install the Phenyl-Hexyl column and equilibrate at the initial gradient conditions (85% A / 15% B) at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until a stable UV baseline is achieved.

Optimized Chromatographic Conditions

| Parameter | Specification | Scientific Rationale |

| Column | Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) | π−π interactions enhance selectivity for halogenated aromatics compared to standard alkyl phases. |

| Mobile Phase A | 0.1% TFA in Water | Lowers pH to ~2.0, fully protonating the amine to prevent silanol-induced tailing. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Strong eluting solvent necessary for mobilizing lipophilic compounds. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for maximizing theoretical plates on a 4.6 mm ID column [3]. |

| Column Temperature | 35 °C | Reduces solvent viscosity, lowering backpressure and improving mass transfer kinetics. |

| Detection Wavelength | 240 nm (Primary), 285 nm (Secondary) | 240 nm captures the primary π−π∗ aromatic transition for maximum sensitivity. |

| Injection Volume | 10 µL | Balances detection sensitivity with the prevention of column volume overloading. |

Gradient Program Design

Causality of the Gradient: The gradient begins with an isocratic hold at 15% B to ensure highly polar impurities (e.g., degradation products) are adequately retained and resolved from the void volume. The linear ramp to 80% B ensures the sharp elution of the lipophilic N-Isopropyl-3-chloroaniline, while the high-organic wash at the end clears any strongly retained dimeric or highly alkylated byproducts from the column, preventing ghost peaks in subsequent runs.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Profile |

| 0.0 | 85 | 15 | Isocratic hold to retain polar impurities. |

| 2.0 | 85 | 15 | Isocratic hold. |

| 12.0 | 20 | 80 | Linear ramp to elute N-Isopropyl-3-chloroaniline. |

| 15.0 | 20 | 80 | High-organic wash to clear strongly bound dimers. |

| 15.1 | 85 | 15 | Return to initial conditions. |

| 20.0 | 85 | 15 | Column re-equilibration. |

Method Validation Framework (ICH Q2(R2))

To ensure the method is a self-validating system fit for its intended regulatory purpose, it must be validated according to the latest ICH Q2(R2) guidelines for analytical procedures [2].

| Validation Parameter | Experimental Methodology | Acceptance Criteria |

| Specificity | Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV stress). | No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold. |

| Linearity | Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (100 µg/mL). | Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% response. |

| Accuracy (Recovery) | Spike API matrix with analyte at 50%, 100%, and 150% levels in triplicate preparations. | Mean recovery between 98.0% and 102.0%. %RSD ≤ 2.0%. |

| Precision | Six replicate injections of the 100% working standard solution (Repeatability). | %RSD of peak area ≤ 1.0%. %RSD of retention time ≤ 0.5%. |

| LOD / LOQ | Calculated based on the standard deviation of the response ( σ ) and the calibration curve slope ( S ). | Signal-to-Noise ratio ≥ 3:1 for LOD and ≥ 10:1 for LOQ. |

References

-

Arias, H. R., et al. "N1H- and N1-Substituted Phenylguanidines as α7 Nicotinic Acetylcholine (nACh) Receptor Antagonists: Structure–Activity Relationship Studies." ACS Chemical Neuroscience, 2021.[Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." ICH Quality Guidelines, 2023.[Link]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development, 2nd Edition." John Wiley & Sons / Journal of the American Chemical Society, 1998.[Link]

Improving peak resolution in GC-MS analysis of N-Isopropyl-3-chloroaniline

Welcome to the technical support center for the GC-MS analysis of N-Isopropyl-3-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. The content is structured in a practical question-and-answer format to directly address common challenges and improve peak resolution, ensuring data integrity and accuracy.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor peak resolution and significant peak tailing for N-Isopropyl-3-chloroaniline. What are the primary causes?

Poor peak shape, particularly tailing, is a common issue when analyzing polar, active compounds like N-Isopropyl-3-chloroaniline. The primary causes stem from unwanted interactions between the analyte and the GC system.

-

Active Sites: The amine group in N-Isopropyl-3-chloroaniline is susceptible to interacting with active silanol groups present on the surfaces of untreated glass inlet liners, column cuts, or contaminated areas of the stationary phase.[1][2] This secondary interaction slows down a portion of the analyte molecules, resulting in a skewed, tailing peak.

-

Column Overload: Injecting too much analyte can saturate the stationary phase at the head of the column, leading to peak fronting or broadening.[1][3]

-

Suboptimal Method Parameters: Incorrect settings for the injector temperature, oven temperature program, or carrier gas flow rate can lead to poor chromatographic performance.[4][5]

-

System Contamination: Residue from previous injections can create active sites or contaminate the column, degrading performance.[6][7]

Q2: How can I choose the right GC column to improve separation?

Column selection is the foundation of a good separation. The choice depends on the polarity of your analyte and the desired resolution.

For N-Isopropyl-3-chloroaniline, a mid-polarity column is generally the most effective starting point.

-

Recommended Phase: A 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is highly recommended.[8] This phase provides a good balance of selectivity for aromatic and chlorinated compounds. Non-polar phases separate primarily by boiling point, which may be insufficient if isomers or similarly boiling impurities are present.[9]

Table 1: Recommended GC Column Starting Parameters

| Parameter | Recommendation | Rationale |

| Stationary Phase | 5% Diphenyl / 95% Dimethylpolysiloxane | Offers appropriate selectivity for polar and non-polar characteristics of the analyte.[10] |

| Length | 30 m | Provides a good balance of resolution and analysis time for most applications.[11] |

| Internal Diameter (ID) | 0.25 mm | Offers high efficiency and good sample capacity, a standard for many analyses.[12] |

| Film Thickness | 0.25 µm | Suitable for semi-volatile compounds; thinner films can be used for high-boiling analytes.[12] |

Q3: My peak is still tailing even with the right column. What troubleshooting steps should I follow?

If peak tailing persists, a systematic approach is needed to identify the root cause. The following workflow outlines the key areas to investigate.

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. gcms.labrulez.com [gcms.labrulez.com]

- 7. sepscience.com [sepscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. gcms.cz [gcms.cz]

- 11. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]

- 12. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]

Technical Support Center: Safe Scaling of N-Isopropyl-3-chloroaniline Synthesis

Welcome to the technical support center for the synthesis of N-Isopropyl-3-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely scaling up this valuable chemical intermediate. Our focus is on anticipating challenges, troubleshooting common issues, and ensuring a robust, safe, and efficient process from the lab bench to pilot scale.

N-Isopropyl-3-chloroaniline serves as a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The most common synthetic route is the reductive amination of 3-chloroaniline with acetone. While straightforward on a small scale, scaling this process introduces significant safety and efficiency challenges that demand careful consideration.

Section 1: Safety First - Hazard Analysis and Mitigation

Scaling up any chemical process begins with a thorough understanding and respect for the hazards of the materials involved. This section addresses the critical safety questions for the primary reagents in N-Isopropyl-3-chloroaniline synthesis.

Question: What are the primary hazards associated with the starting material, 3-chloroaniline, and how should it be handled?

Answer: 3-Chloroaniline is a toxic substance with multiple routes of exposure.[3][4] It is toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[5][6][7] The primary health risk is the formation of methemoglobin, which impairs the blood's ability to carry oxygen and can lead to cyanosis (bluish skin). It is also an irritant to the skin, eyes, and respiratory tract.[3]

Mitigation Strategy:

-

Engineering Controls: Always handle 3-chloroaniline in a well-ventilated chemical fume hood.[5][6] For larger quantities, a closed system is recommended.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[3][6] For large-scale operations or in case of inadequate ventilation, respiratory protection is required.[5][6]

-

First Aid: In case of skin contact, wash immediately and thoroughly with soap and water.[4] If inhaled, move the person to fresh air.[5] In case of eye contact, rinse cautiously with water for several minutes.[3] Seek immediate medical attention for any significant exposure.[5][6]

Question: Sodium borohydride (NaBH₄) is a common reducing agent. What are the critical safety concerns when using it at scale?

Answer: Sodium borohydride presents two main hazards: high reactivity with water and its own combustibility and corrosivity.[8]

-

Reactivity with Water: NaBH₄ reacts vigorously with water, protic solvents (like methanol), and even moist air to produce flammable and explosive hydrogen gas.[8] This reaction can be violent and lead to a flash fire.

-

Corrosivity and Toxicity: It is a corrosive solid that can cause severe skin and eye burns.[9] Inhalation can irritate the respiratory tract, and high exposure can lead to pulmonary edema.[8] It is also toxic if swallowed or in contact with the skin.

Mitigation Strategy:

-

Handling Conditions: Handle NaBH₄ under an inert atmosphere (e.g., nitrogen or argon) and protect it from moisture at all times. Use only dry equipment and solvents.

-

Fire Safety: DO NOT USE WATER to extinguish a sodium borohydride fire, as this will exacerbate the situation by generating more hydrogen gas.[8] Use a Class D fire extinguisher (e.g., dry powder, powdered limestone, or dry sand).[8]

-

Quenching: When the reaction is complete, the excess NaBH₄ must be quenched carefully. This is typically done by the slow, controlled addition of a protic solvent (like acetone or acidic water) at a low temperature in a well-ventilated area to safely manage the hydrogen evolution.

Summary of Reagent Hazards and PPE

| Reagent | Key Hazards | Recommended PPE |

| 3-Chloroaniline | Toxic (oral, dermal, inhalation), skin/eye irritant, causes methemoglobinemia.[3][4][5] | Chemical resistant gloves, safety goggles, face shield, lab coat, respiratory protection as needed.[6] |

| Acetone | Highly flammable liquid and vapor. | Standard PPE, handle away from ignition sources. |

| Sodium Borohydride | Reacts with water to produce flammable H₂ gas, combustible solid, causes severe skin/eye burns.[8] | Dry gloves, safety goggles, face shield, flame-retardant lab coat, handle in inert atmosphere. |

| Methanol/Ethanol | Flammable liquid, toxic if ingested. | Standard PPE, handle in a well-ventilated area. |

Section 2: The Core Synthesis - Mechanism and Workflow

The synthesis proceeds via a reductive amination, a robust and widely used method for forming C-N bonds.[10]

Question: What is the underlying mechanism of this reaction?

Answer: The reaction occurs in two primary stages:

-

Imine Formation: The nucleophilic nitrogen of 3-chloroaniline attacks the electrophilic carbonyl carbon of acetone, forming a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water (dehydration) to form an imine.[10] This equilibrium can be shifted towards the imine by removing water or by using a mild acid catalyst.

-

Reduction: The imine is then reduced to the final N-isopropyl-3-chloroaniline product. The hydride (H⁻) from sodium borohydride acts as the nucleophile, attacking the imine carbon.[11] A subsequent protonation step, typically from the solvent (e.g., methanol) during the reaction or an aqueous workup, yields the secondary amine.[11]

Baseline Experimental Protocol (Lab Scale)

This protocol serves as a starting point. When scaling, direct multiplication of quantities is unsafe; procedural modifications are necessary.

-

Reactor Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Charge the flask with 3-chloroaniline (1.0 eq) and methanol (5-10 volumes). Begin stirring under a nitrogen atmosphere.

-

Imine Formation: Add acetone (1.1-1.5 eq) to the solution and stir at room temperature for 30-60 minutes to allow for imine formation.

-

Reduction: Cool the mixture to 0-5°C using an ice bath. In a separate flask, prepare a slurry of sodium borohydride (1.0-1.5 eq) in a small amount of dry, compatible solvent or add it portion-wise as a solid. Crucially, add the NaBH₄ slowly to the reaction mixture , ensuring the internal temperature does not exceed 10°C. Vigorous gas evolution (hydrogen) will be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Quenching: Cool the mixture back to 0-5°C and slowly add water or dilute acid dropwise to quench any unreacted sodium borohydride.

-

Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and an organic solvent (e.g., ethyl acetate or toluene). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to yield the crude product. Purify via vacuum distillation to obtain N-Isopropyl-3-chloroaniline as a clear oil.[12][13]

Section 3: Troubleshooting Guide - From Lab to Plant

Issue 1: My reaction yield is low or the conversion is incomplete.

-

Potential Cause 1: Incomplete Imine Formation. The first step is an equilibrium. On a larger scale with different mixing dynamics, this equilibrium may not be sufficiently established before reduction begins.

-

Solution: Increase the reaction time for imine formation before adding the reducing agent. A slight excess of acetone (1.1-1.2 eq) can also help push the equilibrium forward.[14]

-

-

Potential Cause 2: Degradation of Sodium Borohydride. NaBH₄ can be deactivated by moisture in the air or in the solvents/reagents.

-

Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Purchase NaBH₄ from a reputable supplier and handle it quickly under an inert atmosphere.

-

-

Potential Cause 3: Incorrect Temperature. If the temperature is too low during the reduction, the reaction rate may be too slow for practical completion within the allotted time.

-

Solution: While the addition must be cold to control the exotherm, allowing the reaction to slowly warm to room temperature after the addition is complete is standard practice to ensure full conversion.[15]

-

Issue 2: My final product contains significant impurities.

-

Potential Cause 1: Unreacted 3-Chloroaniline. This points to incomplete conversion (see Issue 1).

-

Solution: Re-evaluate stoichiometry and reaction time. Ensure the NaBH₄ is active. Purification by vacuum distillation is very effective at separating the higher-boiling starting material from the product.[13]

-

-

Potential Cause 2: Dialkylation Product (N,N-diisopropyl-3-chloroaniline). While less common in this specific reaction, over-alkylation can occur if the product (a secondary amine) reacts again.

-

Solution: Use only a slight excess of acetone. Avoid a large excess of the alkylating agent (acetone) and ensure the primary amine has mostly reacted before extended heating.

-

-

Potential Cause 3: Reduced Acetone (Isopropanol). NaBH₄ can reduce ketones.[16][17] If the imine formation is slow and NaBH₄ is present, it can directly reduce the acetone.

-

Solution: This is a key reason for the procedural sequence: form the imine first, then add the reducing agent. Using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can also provide selectivity for the imine over the ketone.[10]

-

Issue 3: I'm observing a strong exotherm or a runaway reaction during NaBH₄ addition.

-

This is the most critical safety issue during scale-up. The reaction of NaBH₄ with the protic solvent (methanol) and the reduction itself are exothermic. Poor heat dissipation in a large reactor can lead to a rapid temperature increase, boiling of the solvent, and a dangerous pressure buildup.

-

Solution 1: Control the Addition Rate. The rate of addition is the primary tool for controlling the reaction rate and thus the heat output. Use a syringe pump for controlled liquid addition or a solids-dosing system for larger scale. Never dump all the reagent in at once.

-

Solution 2: Ensure Adequate Cooling. The reactor's cooling jacket must have sufficient capacity for the scale of the reaction. Ensure good circulation of the coolant.

-

Solution 3: Reverse Addition. For better thermal control, consider adding the reaction mixture (aniline/acetone/solvent) to a slurry of the NaBH₄ in a suitable solvent. This way, the reducing agent is never the limiting reagent, and the reaction rate is controlled purely by the addition rate.

-

Solution 4: Dilution. Increasing the solvent volume can help absorb the heat generated, acting as a thermal sink.

-

Issue 4: My product is discolored (yellow, brown, or black).

-

Potential Cause: Oxidation. Anilines, including the product and starting material, are susceptible to air oxidation, which forms highly colored impurities. This is often exacerbated by heat and light.

-

Solution 1: Maintain an Inert Atmosphere. Keep the reaction and subsequent workup steps under a nitrogen or argon blanket to minimize contact with oxygen.[18]

-

Solution 2: Purification. Vacuum distillation is highly effective at separating the pure, colorless product from non-volatile, colored polymeric impurities.[13] Adding a small amount of a reducing agent or antioxidant like hydrazine hydrate during distillation has been reported to improve the color of the distillate, though this adds another hazardous chemical to the process.[13]

-

Section 4: Scale-Up Considerations FAQ

Q: What is the most important parameter to change when moving from a 1L flask to a 100L reactor?

A: Heat transfer. The surface-area-to-volume ratio decreases dramatically as you scale up. A reaction that is easily controlled with an ice bath in a flask can become a dangerous runaway in a large reactor. Your entire scale-up plan must revolve around managing the exotherm, primarily by controlling the addition rate of the sodium borohydride.

Q: How should my workup procedure be adapted for a larger scale?

A: On a large scale, quenching can produce a significant volume of hydrogen gas. This must be vented safely away from any ignition sources. Phase separations in a large reactor can be slower, and the risk of emulsion formation increases. Use of brine washes can help break emulsions. Instead of a separatory funnel, you will be using the reactor's bottom outlet valve to separate layers.

Q: Is vacuum distillation the best method for large-scale purification?

A: Yes, for this product, vacuum distillation is a robust and scalable purification method.[12][13] It effectively removes non-volatile impurities (salts, colored byproducts) and unreacted starting materials. Investing in a good vacuum pump and a distillation setup with a fractionating column will yield high-purity material.

Q: What are the Critical Process Parameters (CPPs) I should be monitoring?

A:

-

Temperature: The most critical parameter during reagent addition and quenching.

-

Addition Rate: Directly controls the reaction rate and heat generation.

-

Stirring Rate: Ensures homogenous mixing and efficient heat transfer to the reactor walls.

-

Reaction Completion: Monitored by in-process controls (e.g., LC-MS, GC) to avoid starting the workup prematurely.

References

-

New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Sodium Borohydride. NJ.gov. [Link]

-

Vedantu. Can Sodium borohydride NaBH4 reduce imine. Vedantu.com. [Link]

-

Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS. Lobachemie.com. [Link]

-

Alpha Chemika. 3-CHLOROANILINE For Synthesis. Alphachemika.in. [Link]

-

Sciencelab.com. (2005, October 9). Material Safety Data Sheet: Sodium borohydride. Sciencelab.com. [Link]

- Sloane, R. H. (1956). Reaction of chloroaniline and isopropyl.

-

Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline. Carlroth.com. [Link]

-

Tokyo Chemical Industry. (2025, March 28). SAFETY DATA SHEET: Sodium Borohydride. Tokyochemical.com. [Link]

-

Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

-

Wikipedia. Reductive amination. En.wikipedia.org. [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

-

Nikpour, F., & Ghorbani-Choghamarani, A. (2013). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Journal of Chemical Sciences. [Link]

-

PrepChem.com. Synthesis of isopropyl N-(3-ethyl-4-ethoxy-5-chlorophenyl)carbamate. [Link]

-

Organic Syntheses. p-Dimethylaminobenzophenone. Orgsu.org. [Link]

-

Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. Kantoo.co.jp. [Link]

-

Ataman Kimya. 3-CHLOROANILINE. Atamankimya.com. [Link]

-

King Chemical Industries. N- Isopropyl Para Chloro Aniline. Indiamart.com. [Link]

-

Sciencemadness Discussion Board. (2023, August 1). NHN synthesis not working. Sciencemadness.org. [Link]

-

Wako Pure Chemical Industries. (2009, April 14). Introduction of reductive amination reagent. Wako-chem.co.jp. [Link]

-

Amatek Chemical Co., Ltd. N-Isopropyl-3-chloroaniline CAS NO.31084-59-0. Amatek-chemical.com. [Link]

-

Barabe, F., et al. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. The Journal of Organic Chemistry. [Link]

-

PrepChem.com. Synthesis of 3-chloroaniline. [Link]

-

The Royal Society of Chemistry. Synthesis of isopropyl aniline (imine). Rsc.org. [Link]

-

ResearchGate. Synthesis of n-isopropylaniline by catalytic distillation. Researchgate.net. [Link]

- Meuly, W. C. (1968). Purification of chloroanilines by vacuum distillation with a chromate.

-

Wang, H., et al. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development. [Link]

Sources

- 1. Aarti Industries | N-Isopropyl Para Chloro Aniline for Dyes & Agrochemicals [aarti-industries.com]

- 2. N- Isopropyl Para Chloro Aniline Application: Pharmaceutical Industry Application: Pharmaceutical Industry at Best Price in Bharuch | King Chemical Industries [tradeindia.com]

- 3. lobachemie.com [lobachemie.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 7. carlroth.com [carlroth.com]

- 8. nj.gov [nj.gov]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US3397118A - Purification of chloroanilines by vacuum distillation with a chromate - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. ias.ac.in [ias.ac.in]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Reactivity Comparison: N-Isopropyl-3-chloroaniline vs. N-Isopropyl-4-chloroaniline

Executive Summary

For drug development professionals and synthetic chemists, selecting the correct halogenated aniline isomer is critical for controlling reaction kinetics and regiochemistry. N-Isopropyl-3-chloroaniline (meta-chloro) and N-Isopropyl-4-chloroaniline (para-chloro) are secondary aromatic amines that serve as vital building blocks in agrochemical and pharmaceutical synthesis. Notably, N-Isopropyl-4-chloroaniline is the primary precursor for the organophosphate herbicide Anilofos[1].

This guide objectively compares the reactivity profiles of these two isomers, focusing on how the spatial relationship between the N-isopropyl group and the chlorine atom dictates their nucleophilicity, basicity, and regioselectivity in electrophilic aromatic substitution (EAS).

Mechanistic Causality: Electronic Effects on Reactivity

The fundamental difference in reactivity between these two isomers stems from the electronic interplay—specifically the balance of inductive (-I) and resonance (+R) effects—exerted by the chlorine atom on the aromatic ring and the amine lone pair.

Nucleophilicity of the Secondary Amine

The reactivity of the nitrogen atom in N-alkylation or N-acylation reactions is governed by its electron density.

-

N-Isopropyl-3-chloroaniline: The chlorine atom is meta to the amine. At the meta position, the chlorine exerts a purely inductive electron-withdrawing effect (-I) on the amine-bearing carbon. It cannot donate electron density via resonance (+R) to the meta position. Consequently, the nitrogen lone pair is significantly delocalized into the electron-deficient ring, reducing its nucleophilicity[2].

-

N-Isopropyl-4-chloroaniline: The chlorine atom is para to the amine. While the -I effect is still present (though slightly weaker due to increased distance), the chlorine atom's lone pairs can participate in resonance (+R), donating electron density back into the ring. This +R effect partially offsets the -I effect at the para position (the amine-bearing carbon), leaving the nitrogen lone pair more localized and available for nucleophilic attack[3].

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The bulky, electron-donating N-isopropyl group is a strong activator and an ortho/para director. The chlorine atom is a weak deactivator but also an ortho/para director.

-

In the 3-chloro isomer: The directing effects of the amine (positions 2, 4, 6) and the chlorine (positions 2, 4, 6) are synergistic. EAS will predominantly occur at positions 4 and 6, as position 2 is sterically hindered by the bulky isopropyl group.

-

In the 4-chloro isomer: The para position is blocked by the chlorine atom. The strong activating effect of the amine dominates the weak directing effect of the chlorine, forcing EAS to occur almost exclusively at positions 2 and 6 (ortho to the amine).

Caption: Logical relationship of substituent electronic effects on amine nucleophilicity.

Quantitative Data Comparison

The following table summarizes the physicochemical and reactivity parameters of the two isomers. (Note: pKa values are referenced from the primary parent anilines to demonstrate the relative basicity trend).

| Parameter | N-Isopropyl-3-chloroaniline | N-Isopropyl-4-chloroaniline |

| Parent Aniline pKa | 3.52[2] | 3.98 - 4.15[3],[4] |

| Hammett Constant ( σ ) | σm=+0.37 | σp=+0.23 |

| Primary EAS Sites | C4, C6 | C2, C6 (Para is blocked) |

| Boiling Point | ~255 °C | 265.2 °C[5] |

| Major Industrial Application | Custom API Intermediates | Anilofos Herbicide Synthesis[1] |

Experimental Protocol: Comparative N-Acylation Kinetics

To empirically validate the nucleophilic differences between the two isomers, the following self-validating protocol utilizes competitive N-acylation with chloroacetyl chloride. This specific reaction is the first step in the industrial synthesis of Anilofos[1]. By monitoring the reaction via High-Performance Liquid Chromatography (HPLC), researchers can directly observe the kinetic superiority of the 4-chloro isomer.

Materials Required:

-

N-Isopropyl-3-chloroaniline (99% purity)

-

N-Isopropyl-4-chloroaniline (99% purity)

-

Chloroacetyl chloride (Electrophile)

-

Triethylamine (TEA) (Acid scavenger)

-

Anhydrous Toluene (Solvent)

Step-by-Step Methodology:

-

Preparation of the Competitive Matrix: In a 500 mL round-bottom flask purged with nitrogen, dissolve 0.05 mol of N-Isopropyl-3-chloroaniline and 0.05 mol of N-Isopropyl-4-chloroaniline in 200 mL of anhydrous toluene.

-

Base Addition: Add 0.12 mol of Triethylamine (TEA) to the mixture to act as a scavenger for the HCl generated during the reaction.

-